molecular formula C17H13Cl2N3O B2604886 2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-YL)methyl]benzamide CAS No. 1421463-26-4

2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-YL)methyl]benzamide

Cat. No.: B2604886
CAS No.: 1421463-26-4
M. Wt: 346.21
InChI Key: PTNAHJDBPDGTSS-UHFFFAOYSA-N
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Description

“2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-YL)methyl]benzamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Scientific Research Applications

Synthesis and Biological Activity

Cardiac Electrophysiological Activity : N-substituted imidazolylbenzamides, including compounds similar to "2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-YL)methyl]benzamide", have been synthesized and tested for their potential as selective class III agents affecting cardiac electrophysiological activity. These compounds have shown potency in vitro, indicating their viability for producing class III electrophysiological activity (Morgan et al., 1990).

Anticancer Evaluation : Derivatives of imidazolylbenzamides have been designed, synthesized, and evaluated for their anticancer activity against multiple cancer cell lines. Some derivatives exhibited moderate to excellent anticancer activity, highlighting the potential of these compounds in cancer treatment research (Ravinaik et al., 2021).

Pharmacophore Development and Antiviral Activity

Development of Pharmacophores : Imidazolylbenzamides have been involved in the development of pharmacophore models for 5-HT3 receptor antagonists. This research has contributed to the refinement of pharmacophore models for receptor binding, aiding in the design of more effective 5-HT3 receptor antagonists (Heidempergher et al., 1997).

Antiviral Agents : The structural design of compounds related to "this compound" has been explored for antiviral applications. Specifically, 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines were synthesized and tested as antirhinovirus agents, showcasing the potential of these compounds in developing new antiviral drugs (Hamdouchi et al., 1999).

Material Science Applications

Organometallic Complexes : Research has extended into the synthesis of organometallic complexes involving imidazolylbenzamides, indicating their use in materials science, particularly in catalysis and polymerization processes. These complexes exhibit high catalytic activities, making them valuable for industrial applications (Sun et al., 2010).

Properties

IUPAC Name

2,5-dichloro-N-[(5-phenyl-1H-imidazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O/c18-12-6-7-14(19)13(8-12)17(23)21-10-16-20-9-15(22-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNAHJDBPDGTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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